6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of tetrazolopyridazines This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyridazine ring, with hydrazinyl and methyl substituents
Vorbereitungsmethoden
The synthesis of 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization. This process can be carried out under controlled conditions to ensure the stability of the intermediate compounds. Industrial production methods may involve scaling up this synthetic route with appropriate safety measures to handle the potentially explosive intermediates .
Analyse Chemischer Reaktionen
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrazine or sodium borohydride.
Substitution: The hydrazinyl group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Wirkmechanismus
The mechanism of action of 6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine involves its interaction with molecular targets through its hydrazinyl and tetrazole groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biological pathways, depending on the context of its application. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
6-Hydrazinyl-7,8-dimethyltetrazolo[1,5-b]pyridazine can be compared with other similar compounds, such as:
6-Azidotetrazolo[1,5-b]pyridazine: This compound is also a tetrazolopyridazine derivative but with an azido group instead of a hydrazinyl group.
6-Hydroxytetrazolo[1,5-b]pyridazine: This compound has a hydroxyl group and is used as an intermediate in various synthetic pathways.
Eigenschaften
CAS-Nummer |
89059-61-0 |
---|---|
Molekularformel |
C6H9N7 |
Molekulargewicht |
179.18 g/mol |
IUPAC-Name |
(7,8-dimethyltetrazolo[1,5-b]pyridazin-6-yl)hydrazine |
InChI |
InChI=1S/C6H9N7/c1-3-4(2)6-9-11-12-13(6)10-5(3)8-7/h7H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
MKKIJLDELKZJEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NN=NN2N=C1NN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.